molecular formula C9H10N2O3 B569322 3-Acetamido-4-aminobenzoic acid CAS No. 120399-87-3

3-Acetamido-4-aminobenzoic acid

Cat. No.: B569322
CAS No.: 120399-87-3
M. Wt: 194.19
InChI Key: YEWQHZNJRLZVNV-UHFFFAOYSA-N
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Description

3-Acetamido-4-aminobenzoic acid is a chemical compound of interest in pharmaceutical and organic chemistry research. It features both a carboxylic acid and a protected acetamido group on a benzoic acid scaffold, making it a potential building block for the synthesis of more complex molecules. As an analog of para-aminobenzoic acid (PABA), a known essential nutrient and building block in folate synthesis for many microorganisms, this and related structures are valuable scaffolds in medicinal chemistry . Researchers utilize similar benzoic acid derivatives as key intermediates in the development of novel compounds with diverse biological activities, including antimicrobial and cytotoxic agents . The structural versatility of the aminobenzoic acid core allows for derivatization at both the amino and carboxyl functional groups, facilitating the creation of libraries of compounds for structure-activity relationship (SAR) studies . This product is provided for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

120399-87-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19

IUPAC Name

3-acetamido-4-aminobenzoic acid

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14)

InChI Key

YEWQHZNJRLZVNV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)N

Synonyms

Benzoic acid, 3-(acetylamino)-4-amino- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Structural Analogs
Table 1: Comparison of Acetamido-Substituted Benzoic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Acetamidobenzoic acid 3-acetamido C₉H₉NO₃ 179.17 Used in peptide synthesis
4-Acetamidobenzoic acid 4-acetamido C₉H₉NO₃ 179.17 Intermediate in dye chemistry
4-Acetamido-3-nitrobenzoic acid 3-nitro, 4-acetamido C₉H₈N₂O₅ 224.17 Studied for SARS-CoV-2 interactions
3-Acetamido-4-methoxybenzoic acid 3-acetamido, 4-methoxy C₁₀H₁₁NO₄ 209.20 Research reagent in pharmacology
4-Acetamido-3-amino-5-hydroxybenzoic acid 3-amino, 4-acetamido, 5-hydroxy C₉H₁₀N₂O₄ 210.19 Potential antioxidant applications

Key Observations :

  • Electronic Effects: Nitro groups (e.g., in 4-Acetamido-3-nitrobenzoic acid) increase electron-withdrawing properties, enhancing reactivity in electrophilic substitutions compared to amino or methoxy substituents .
  • Bioactivity: The nitro derivative (4-Acetamido-3-nitrobenzoic acid) has been investigated in SARS-CoV-2 molecular docking studies, suggesting its role in inhibiting viral enzymes . In contrast, amino-substituted analogs (e.g., 4-Acetamido-3-amino-5-hydroxybenzoic acid) may exhibit antioxidant properties due to redox-active phenolic groups .
  • Solubility: Methoxy substituents (e.g., 3-Acetamido-4-methoxybenzoic acid) improve lipid solubility compared to polar amino groups, influencing pharmacokinetic profiles .
Functional Group Replacements
Table 2: Impact of Substituent Variation on Physicochemical Properties
Compound Name Substituent Changes Melting Point (°C) Solubility Notable Applications
3-Acetamido-4-aminobenzoic acid (Hypothetical) 3-acetamido, 4-amino Not reported Moderate in water Enzyme inhibition studies
4-Aminobenzoic acid 4-amino 187–189 High in water Precursor for folic acid synthesis
3-Aminobenzoic acid 3-amino 177–179 Moderate in water Dye and polymer industries
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy, propenoic acid 223–225 Low in water Antioxidant, anti-inflammatory agent

Key Insights :

  • Amino vs. Hydroxy Groups: Amino-substituted benzoic acids (e.g., 4-aminobenzoic acid) exhibit higher water solubility than hydroxylated analogs like caffeic acid, which is less polar .
  • Biological Relevance: Caffeic acid’s dihydroxy and propenoic acid groups confer potent antioxidant activity, unlike acetamido derivatives, which are more stable but less redox-active .

Preparation Methods

Selective Acetylation at Position 3

A mixture of 3,4-diaminobenzoic acid and acetic anhydride in acetic acid (3:1 molar ratio) is heated to 60°C for 45 minutes, followed by reflux for 30 minutes. The 3-amino group reacts preferentially due to steric and electronic effects, yielding 3-acetamido-4-aminobenzoic acid with 76% yield after precipitation.

Table 2: Acetylation Reaction Conditions

ParameterValueSource
ReagentAcetic anhydride
SolventAcetic acid
Temperature60°C → Reflux
Reaction Time45 minutes + 30 minutes
Yield76%

Nitration-Reduction of 4-Acetamidobenzoic Acid

This two-step method involves nitration followed by nitro group reduction, analogous to the hydrogenation route but with distinct intermediates.

Nitration Conditions

4-Acetamidobenzoic acid is dissolved in 70–84% nitric acid at 0–25°C, after which the concentration is adjusted to 89–93% HNO₃ to initiate nitration. The product, 4-acetamido-3-nitrobenzoic acid, is isolated by drowning the reaction mass in water.

Reduction to Primary Amine

The nitro group is reduced using Fe/HCl or catalytic hydrogenation. Pd/C-mediated hydrogenation at 60°C for 2 hours converts the nitro group to an amine with >90% efficiency.

One-Step Coupling with Fmoc-Amino Acids

A novel method from recent literature involves coupling 3,4-diaminobenzoic acid with Fmoc-protected amino acids in a single step. This approach, while primarily used for peptide synthesis, can be adapted for this compound by substituting Fmoc with acetyl groups.

Reaction Mechanism

The free amino group at position 4 reacts with an acetyl donor (e.g., acetic anhydride) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Yields reach 65–94% without chromatographic purification.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

MethodYieldPurityComplexityCost
Catalytic Hydrogenation>95%>99%HighHigh
Direct Acetylation76%95%ModerateLow
Nitration-Reduction80–90%90–95%HighModerate
One-Step Coupling65–94%85–98%LowModerate

Catalytic hydrogenation offers the highest yield and purity but requires specialized equipment for high-pressure reactions. Direct acetylation balances simplicity and efficiency, making it suitable for lab-scale synthesis. The one-step coupling method is advantageous for rapid production but may require optimization for large-scale applications .

Q & A

Q. What are the standard synthetic routes for 3-Acetamido-4-aminobenzoic acid, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with nitrobenzene derivatives. A common approach includes:

  • Step 1 : Nitration of 4-acetamidobenzoic acid to introduce the nitro group at the meta position .
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reductants like SnCl₂/HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is employed to isolate intermediates. Purity is verified via HPLC (≥99% purity criteria) .

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography : Single-crystal XRD analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.0 ppm) and acetamido methyl groups (δ 2.1 ppm) .
    • FT-IR : Confirmation of carboxylic acid (1700–1720 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

Q. What analytical methods are used to assess the purity and stability of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .
  • TGA/DSC : Thermal stability analysis (decomposition >200°C) under nitrogen atmosphere .
  • Storage : Stable at −20°C in amber vials to prevent photodegradation; hygroscopic samples require desiccants .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational models and experimental data for this compound?

  • Quantum chemical studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries and vibrational frequencies. Discrepancies in dipole moments or HOMO-LUMO gaps may arise from solvent effects or crystal packing, necessitating explicit solvent models (e.g., PCM) or periodic boundary conditions in simulations .
  • Validation : Compare experimental XRD bond lengths with DFT-optimized structures; deviations >0.05 Å suggest incomplete basis sets or missing dispersion corrections .

Q. What experimental strategies mitigate degradation during long-term stability studies?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., free benzoic acid or acetylated byproducts) .
  • pH-dependent stability : Buffered solutions (pH 2–9) reveal hydrolysis susceptibility; acidic conditions (pH <4) destabilize the acetamido group, requiring formulation adjustments .

Q. How can researchers validate analytical methods for quantifying trace impurities?

  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to generate impurities. Validate HPLC methods by:
    • Linearity : R² ≥0.999 over 50–150% of the target concentration.
    • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .
  • Mass spectrometry : LC-ESI-MS identifies degradation products (e.g., m/z shifts corresponding to deacetylation or oxidation) .

Q. What pharmacological assays are suitable for evaluating bioactivity?

  • Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in vitro .
  • ADMET profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Permeability : Caco-2 cell monolayers for intestinal absorption predictions .

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